molecular formula C19H13F3O3 B12596449 4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol CAS No. 874919-23-0

4'-[4-(Trifluoromethyl)phenoxy][1,1'-biphenyl]-2,5-diol

Cat. No.: B12596449
CAS No.: 874919-23-0
M. Wt: 346.3 g/mol
InChI Key: YOOUQEURNVXARX-UHFFFAOYSA-N
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Description

4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-diol is an organic compound that features a biphenyl core substituted with a trifluoromethyl group and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-diol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst like palladium acetate, and a solvent such as toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes using more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-diol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzoyl chloride
  • 4-(Trifluoromethyl)phenylacetonitrile

Uniqueness

4’-[4-(Trifluoromethyl)phenoxy][1,1’-biphenyl]-2,5-diol is unique due to its biphenyl core and the presence of both a trifluoromethyl group and a phenoxy group. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications .

Properties

CAS No.

874919-23-0

Molecular Formula

C19H13F3O3

Molecular Weight

346.3 g/mol

IUPAC Name

2-[4-[4-(trifluoromethyl)phenoxy]phenyl]benzene-1,4-diol

InChI

InChI=1S/C19H13F3O3/c20-19(21,22)13-3-8-16(9-4-13)25-15-6-1-12(2-7-15)17-11-14(23)5-10-18(17)24/h1-11,23-24H

InChI Key

YOOUQEURNVXARX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)O)O)OC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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